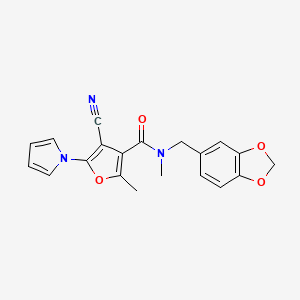![molecular formula C17H20N4O3S B7680722 N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B7680722.png)
N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide, also known as NCX-4040, is a novel compound that has been extensively studied for its potential therapeutic applications. NCX-4040 belongs to the class of nitric oxide (NO) donors, which have been shown to have a wide range of biological activities, including anti-inflammatory and anti-thrombotic effects.
Wirkmechanismus
N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide is a NO donor, which means it releases NO in the body. NO is a potent vasodilator and has anti-inflammatory and anti-thrombotic effects. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide releases NO in a controlled manner, which allows for sustained biological effects. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide also inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has been shown to have a wide range of biochemical and physiological effects. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide also inhibits the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has anti-thrombotic effects by inhibiting platelet aggregation and reducing the formation of blood clots. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide also has vasodilatory effects, which improve blood flow and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has several advantages for lab experiments. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide is a NO donor, which allows for the controlled release of NO in a biological system. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide also has anti-inflammatory and anti-thrombotic effects, which make it a useful tool for studying these biological processes. However, N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has some limitations for lab experiments. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has a short half-life, which means that it needs to be administered frequently to maintain its biological effects. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide also has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has shown promise as a therapeutic agent for various diseases, including cardiovascular diseases and cancer. Future studies could focus on the development of N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide as a clinical therapy for these diseases. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide could also be studied in combination with other therapeutic agents to improve its efficacy. Additionally, the mechanisms of action of N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide could be further elucidated to better understand its biological effects.
Synthesemethoden
N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide is synthesized from 2-(2-oxo-1,3-dioxolan-4-yl)ethylamine and 1-(5-phenyl-1H-imidazol-2-yl)thiourea. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is purified by recrystallization or column chromatography. The yield of N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammatory disorders. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has been shown to have anti-inflammatory and anti-thrombotic effects, which make it a promising candidate for the treatment of inflammatory disorders and cardiovascular diseases. N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide has also been shown to have anti-tumor effects in various cancer cell lines, which suggest its potential as a cancer therapy.
Eigenschaften
IUPAC Name |
N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c18-16(23)20-15(22)11-25-17-19-9-14(12-5-2-1-3-6-12)21(17)10-13-7-4-8-24-13/h1-3,5-6,9,13H,4,7-8,10-11H2,(H3,18,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQJXIIUCEFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CN=C2SCC(=O)NC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)
![N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)
![1-Pyrrolidin-1-yl-2-[4-[4-(1,3-thiazol-4-ylmethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7680684.png)
![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)
![5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
![1-benzyl-N-(3-methylsulfonylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7680701.png)
![5-Pyrrolidin-1-ylsulfonyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7680704.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)
![2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
![2-[[(4-Ethylphenyl)-(3-fluorophenyl)methyl]amino]-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]ethanone](/img/structure/B7680742.png)